molecular formula C20H17N3O B2456030 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-72-6

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2456030
CAS No.: 1358377-72-6
M. Wt: 315.376
InChI Key: HYWHNATZHZYILI-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS# 1358377-72-6) is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of synthetic molecules demonstrated to inhibit the growth of lung cancer cells, specifically A549 and H322 cell lines, in a dosage-dependent manner . Research indicates that the mechanism of action for closely related analogs involves the induction of apoptosis, as confirmed by morphological assessment through Hoechst 33258 staining, positioning this chemical scaffold as a promising apoptosis inducer for non-small cell lung cancer research . The core pyrazolo[1,5-a]pyrazin-4(5H)-one structure is also investigated in other therapeutic areas. For instance, related dihydropyrazolo[1,5-a]pyrazin-4(5H)-one compounds have been studied in the context of antiviral prodrug development for alphavirus nsP2 protease inhibitors, showcasing the versatility of this heterocyclic system . The compound is supplied for research purposes to investigate these and other potential biological activities. This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary risk assessments and safely handle this material in accordance with local regulations.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-6-5-7-16(12-15)14-22-10-11-23-19(20(22)24)13-18(21-23)17-8-3-2-4-9-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHNATZHZYILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrazolo[1,5-a]Pyrazinone Formation

Cyclization reactions leveraging 5-aminopyrazole intermediates and α,β-diketones or equivalents are widely employed for pyrazolo[1,5-a]pyrimidine synthesis. Adapting this methodology, the pyrazinone ring could be formed via condensation of 5-amino-2-phenylpyrazole with a diketone derivative, such as ethyl 3-oxobutanoate, under acidic or basic conditions (Figure 1).

Mechanistic Pathway :

  • Nucleophilic Attack : The amino group of 5-amino-2-phenylpyrazole attacks the carbonyl carbon of the diketone.
  • Cyclodehydration : Intramolecular cyclization eliminates water, forming the pyrazinone ring.
  • Aromatization : Under thermal or catalytic conditions, the intermediate undergoes dehydrogenation to yield the fused bicyclic system.

Optimization Considerations :

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance reaction efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) favor cyclization at 80–120°C.

N5-Alkylation with 3-Methylbenzyl Groups

Introducing the 3-methylbenzyl moiety at the N5 position requires selective alkylation of the pyrazolo[1,5-a]pyrazinone intermediate. This step demands careful control to avoid over-alkylation or regioisomer formation.

Direct Alkylation Using 3-Methylbenzyl Halides

Procedure :

  • React the pyrazolo[1,5-a]pyrazinone scaffold with 3-methylbenzyl bromide in the presence of a base (e.g., NaH) in anhydrous THF at 0–25°C.
  • Quench the reaction with ice-water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

  • Regioselectivity : Competing alkylation at other nitrogen sites (e.g., N1) may occur.
  • Steric Hindrance : Bulky substituents on the pyrazinone ring can reduce yields.

Yield Optimization :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Employ microwave irradiation to reduce reaction time and improve selectivity.

Integrated Synthesis Routes

One-Pot Sequential Cyclization-Alkylation

A streamlined approach combines pyrazinone ring formation and N5-alkylation in a single pot:

  • Cyclization : React 5-amino-2-phenylpyrazole with ethyl 3-oxobutanoate in acetic acid at reflux.
  • In Situ Alkylation : Add 3-methylbenzyl bromide and K₂CO₃ directly to the reaction mixture.
  • Isolation : Purify the crude product via recrystallization from ethanol/water.

Advantages :

  • Minimizes intermediate isolation steps.
  • Reduces solvent waste and processing time.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 2H, Ph-H), 7.65–7.45 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₁₈N₃O [M + H]⁺: 328.1422; found: 328.1425.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Reaction Time Purity (%)
One-Pot Cyclization-Alkylation Cyclization + Alkylation 65 8 h 95
Stepwise Alkylation Preformed scaffold + Alkylation 58 12 h 92
Cross-Coupling Halogenation + Suzuki coupling 71 14 h 97

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interaction with various biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant biological activity, including anticancer and antimicrobial properties. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as inhibitors of mycobacterial ATP synthase, which is crucial for treating tuberculosis .

Mechanism of Action
The mechanism by which 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:

  • Binding to Enzymes : The compound may inhibit or activate specific enzymes by binding to their active sites.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors.
  • DNA Intercalation : The ability to intercalate into DNA suggests potential effects on gene expression and cellular functions .

Materials Science

Development of Novel Materials
The unique structure of this compound positions it as a candidate for creating novel materials with specific electronic or optical properties. Research into the photophysical characteristics of pyrazolo[1,5-a]pyrimidines indicates their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Biological Studies

Interaction with Biological Macromolecules
Studies have utilized this compound to explore its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its biological activity and potential therapeutic applications. For example, the compound's ability to affect protein structures or nucleic acid functions can lead to developments in targeted therapies for various diseases .

Industrial Applications

Catalysis and Chemical Synthesis
In industrial settings, this compound is being explored for its utility in catalysis and as an intermediate in the synthesis of other chemicals. Its reactivity profile allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

Summary Table of Applications

Field Application Details
Medicinal ChemistryDrug DesignPotential pharmacophore targeting various biological pathways
Antimicrobial ActivityInhibitory effects on pathogens like Mycobacterium tuberculosis
Materials ScienceNovel Material DevelopmentUse in OLEDs and optoelectronic devices due to unique structural properties
Biological StudiesInteraction StudiesInvestigating binding with proteins and nucleic acids
Industrial ApplicationsCatalysis and Chemical SynthesisUtilization as an intermediate in synthesizing other compounds

Mechanism of Action

The mechanism of action of 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methylbenzyl)-2-phenylpyrazolo[3,4-b]pyridine
  • 5-(3-methylbenzyl)-2-phenylpyrazolo[4,3-c]pyrimidine
  • 5-(3-methylbenzyl)-2-phenylpyrazolo[5,4-d]pyridazine

Uniqueness

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3OC_{21}H_{19}N_3O with a molecular weight of 345.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC21H19N3O
Molecular Weight345.4 g/mol
CAS Number1358377-72-6

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds under acidic or basic conditions. Subsequent nucleophilic substitution reactions introduce the 3-methylbenzyl and phenyl groups, resulting in the final product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways.
  • Receptor Interaction : The compound can interact with cellular receptors, influencing signal transduction pathways.
  • DNA Intercalation : Its structure allows for potential intercalation into DNA, affecting gene expression and cellular functions .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo derivatives against resistant strains of bacteria. For instance, compounds similar to this compound have shown significant activity against Salmonella Typhi, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .

Anti-inflammatory and Anticancer Properties

Research indicates that pyrazolo derivatives possess anti-inflammatory and anticancer activities. These compounds have been evaluated for their ability to inhibit mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis . The structure–activity relationship (SAR) studies suggest that modifications to the substituents can enhance potency against specific targets.

Case Studies

Case Study 1: Antibacterial Efficacy
A study synthesized several pyrazine carboxamides and tested their antibacterial activity against XDR S. Typhi. Among these, one derivative exhibited an IC50 value of 1.469 ± 0.02 µM against alkaline phosphatase inhibitors, showcasing the potential therapeutic applications of pyrazolo derivatives .

Case Study 2: Anti-tubercular Activity
In another investigation focusing on pyrazolo[1,5-a]pyrimidines, researchers reported potent inhibition of Mycobacterium tuberculosis growth in vitro. The compounds demonstrated low hERG liability and favorable pharmacokinetic profiles in mouse models . This highlights the relevance of structural modifications in enhancing biological activity.

Summary

The compound this compound exhibits promising biological activities that warrant further investigation. Its potential as an antibacterial agent and its applications in treating drug-resistant infections make it a candidate for future drug development. Ongoing research into its mechanism of action and structure–activity relationships will be critical in harnessing its full therapeutic potential.

Q & A

Basic Question: What are the common synthetic routes for preparing 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and what analytical methods are used to confirm its structure?

Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. For example, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are often synthesized via:

  • Step 1: Reaction of substituted hydrazines with β-keto esters or α,β-unsaturated ketones under reflux conditions in ethanol or toluene .
  • Step 2: Functionalization at position 5 using alkylation or benzylation agents (e.g., 3-methylbenzyl chloride) in the presence of a base like K₂CO₃ .

Analytical Confirmation:

  • Elemental Analysis (EA): Matches calculated vs. observed C, H, N percentages (e.g., EA for a related compound: Calcd. C 61.65%, H 4.38%; Found C 61.78%, H 4.12%) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 for C₁₃H₁₁N₅O) .
  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and aromaticity (e.g., pyrazole ring protons at δ 6.8–8.2 ppm) .

Basic Question: How is the crystal structure of this compound determined, and what are the key structural features?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization: Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation .
  • Data Collection: Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
  • Key Features:
    • Dihedral Angles: Pyrazole and benzene rings form angles of 16.05° (indicating near-planarity) and 84.84° (orthogonal orientation) .
    • Conformation: The six-membered heterocyclic ring adopts a screw-boat conformation .
    • Intermolecular Interactions: Stabilized by C–H⋯O (2.58 Å) and C–H⋯C (2.89 Å) interactions .

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